(5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule It is characterized by its complex structure, which includes a fluorophenyl group, a methoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.
Methoxylation: The methoxy group is typically introduced through nucleophilic substitution reactions using methanol or a methoxide ion.
Final assembly: The various fragments are combined under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired configuration and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Use of continuous flow reactors: To ensure consistent quality and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the diazinane trione core, potentially leading to ring-opening or other structural changes.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or alkoxides for nucleophilic substitution.
Major Products
Oxidation products: May include quinones or other oxygenated derivatives.
Reduction products: Could involve partially or fully reduced diazinane derivatives.
Substitution products: Depending on the reagents used, various substituted aromatic compounds can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.
Industry
Chemical Synthesis: As an intermediate in the synthesis of other complex molecules.
Material Production: In the creation of polymers or other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its mechanism of action may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the compound provides unique electronic properties and reactivity compared to its chloro- and bromo- counterparts.
- Methoxy Group : The methoxy group can influence the compound’s solubility and interaction with other molecules, making it distinct from similar compounds without this group.
Properties
IUPAC Name |
(5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c25-18-11-9-16(10-12-18)15-31-20-8-4-5-17(13-20)14-21-22(28)26-24(30)27(23(21)29)19-6-2-1-3-7-19/h1-14H,15H2,(H,26,28,30)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGACKXTVGSIO-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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